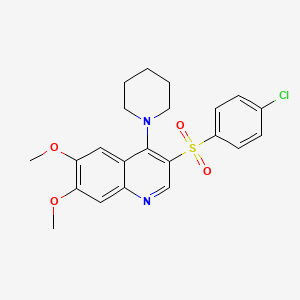![molecular formula C18H15FN4O4S B2734443 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide CAS No. 330189-01-0](/img/structure/B2734443.png)
4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study reported the crystal structure of a similar compound, providing details about its triclinic crystal system . The benzene rings make a dihedral angle of 73.6 (1)°, and the pyrimidine ring is twisted by 78.2 (1)° from the central benzene ring .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthetic Routes
4-Fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, a compound related to the class of benzamide derivatives, exhibits a broad range of applications in scientific research due to its unique molecular structure. The synthesis and characterization of similar compounds have demonstrated their potential as kinase inhibitors and their relevance in drug development processes. For example, researchers have discovered compounds that show excellent in vitro and in vivo efficacy against various cancer cell lines, indicating the potential therapeutic applications of such benzamide derivatives (Schroeder et al., 2009). Furthermore, the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a core similarity with the chemical structure , underscores the versatility of these molecules as potential kinase inhibitors, highlighting the significance of their synthesis in medicinal chemistry (Wada et al., 2012).
Potential Antipsychotic and Antimycobacterial Properties
Explorations into the benzamide class have also uncovered compounds with promising antipsychotic properties. For instance, research into 2-phenylpyrroles as benzamide analogues has revealed their dopamine antagonistic activity, which is pivotal in the development of potential antipsychotics with lower risks of extrapyramidal side effects (van Wijngaarden et al., 1987). This research demonstrates the therapeutic potential of benzamide derivatives in treating psychiatric disorders.
Additionally, benzamide analogues have been investigated for their antimycobacterial properties. The structural characterization and evaluation of benzimidazole analogues have confirmed their in vitro activity against Mycobacterium species, providing a foundation for the development of new antituberculosis agents (Richter et al., 2022). Such studies are crucial for addressing the growing challenge of drug-resistant tuberculosis.
Fluorogenic Applications and Selective Sensing
The introduction of fluorine atoms into certain molecules, such as benzamides, can significantly alter their chemical and physical properties, leading to novel applications. For instance, aromatic amidines, closely related to benzamide derivatives, have been utilized as fluorogenic reagents for detecting reducing carbohydrates, demonstrating the versatility of these compounds in analytical chemistry (Kai et al., 1985).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWECNRSDTVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
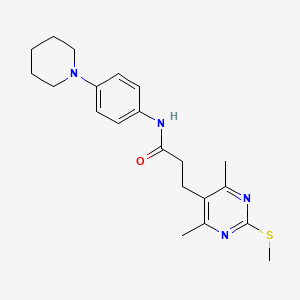
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide](/img/structure/B2734364.png)



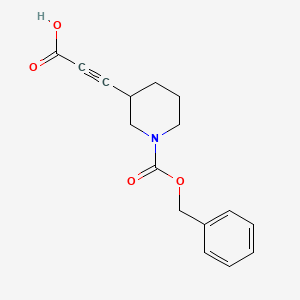
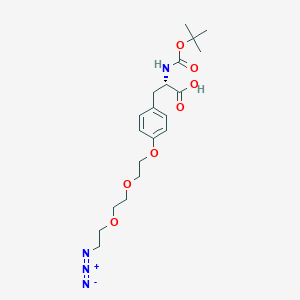
![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)
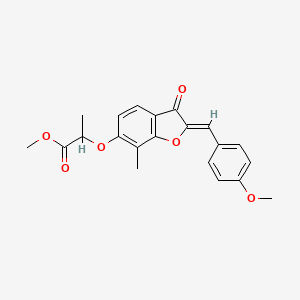
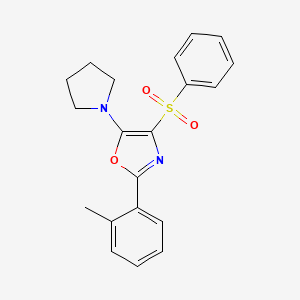
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)
